molecular formula C21H30N6 B6457266 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549017-35-6

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B6457266
CAS No.: 2549017-35-6
M. Wt: 366.5 g/mol
InChI Key: RNGRNDWGYVMQJR-UHFFFAOYSA-N
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Description

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine (CAS 2549017-35-6) is a sophisticated heterocyclic compound of significant interest in pharmaceutical and biomedical research, particularly in the development of novel targeted therapies . With a molecular formula of C21H30N6 and a molecular weight of 366.50 g/mol, this molecule features a unique structure combining tert-butyl, cyclopropyl, and a piperazine-bridged pyrimidine system . This specific architecture is engineered to enhance drug-like properties, including metabolic stability and binding affinity to specific enzymatic targets . The compound's primary research value lies in its potential as a modulator of key cellular signaling pathways. It has been investigated for its selective inhibitory activity against specific kinases, including TOR serine-threonine kinases . TOR kinase is a critical regulator of cell growth and proliferation, making it a prominent target in oncology research. As such, this pyrimidine derivative is a valuable candidate for in vitro studies targeting a range of neoplasms and disorders, with cited applications in research areas such as non-small cell lung carcinoma, hepatocellular carcinoma, renal cancer, glioblastoma, sarcoma, and leukemia . From a chemical perspective, the compound has a calculated topological polar surface area of 58 Ų and an XLogP3 of 3.9, indicating favorable properties for cellular permeability . Its mechanism of action is associated with interrupting signal transduction cascades that drive uncontrolled cell growth, positioning it as a tool for exploring tumor biology and therapeutic intervention strategies . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6/c1-5-15-13-22-20(23-14-15)27-10-8-26(9-11-27)18-12-17(21(2,3)4)24-19(25-18)16-6-7-16/h12-14,16H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRNDWGYVMQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors under controlled conditions.

    Introduction of the tert-butyl and cyclopropyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and cyclopropyl halides, respectively.

    Attachment of the piperazine ring: This step involves the nucleophilic substitution reaction where the piperazine ring is attached to the pyrimidine core.

    Final functionalization: The ethylpyrimidinyl group is introduced through a coupling reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the existing functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-Piperazine Derivatives

Key Observations:

Substituent Effects: The target compound’s tert-butyl and cyclopropyl groups contrast with the chloro and cyano substituents in Compounds 5 and 5. Chloro groups are electron-withdrawing, which can activate the pyrimidine ring for nucleophilic substitution, while tert-butyl and cyclopropyl are steric and electronically neutral, favoring stability over reactivity.

Synthetic Yields: Compounds 5 and 6 were synthesized in moderate yields (42–52%) via reactions with DABCO.

Physicochemical Properties: The cyano group in Compound 6 increases polarity, improving aqueous solubility compared to the hydrophobic tert-butyl group in the target compound. The chloroethyl side chain in Compounds 5 and 6 offers a handle for further functionalization, whereas the 5-ethylpyrimidin-2-yl group in the target compound adds rigidity.

Biological Activity

The compound 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a pyrimidine derivative notable for its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C20H29N5
  • Molecular Weight: 355.5 g/mol
  • CAS Number: 2549032-57-5

The compound features a pyrimidine core with various functional groups, including a piperazine moiety and an ethylpyrimidine substituent, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrimidine Core: The initial step often includes the construction of the pyrimidine ring.
  • Substituent Introduction: Subsequent steps introduce piperazine and ethylpyrimidine groups through nucleophilic substitutions and cyclization reactions.

Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Anti-inflammatory Activity

Studies have shown that certain pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance:

  • Compounds similar to 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine demonstrated significant COX-2 inhibition with IC50 values comparable to celecoxib (IC50 = 0.04 μmol) .

Antimicrobial Activity

The compound has been evaluated for its efficacy against various pathogens. Research has indicated its potential against:

  • Mycobacterium tuberculosis
  • Plasmodium falciparum
    These studies suggest that modifications in the chemical structure can enhance antimicrobial potency .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing biological activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrimidine ring can enhance anti-inflammatory properties.
  • Piperazine Modifications: Variations in the piperazine substituents influence binding affinity to biological targets.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

CompoundBiological ActivityReference
Compound ACOX Inhibition (IC50 = 0.04 μmol)
Compound BAntimicrobial against M. tuberculosis
Compound CAntimalarial activity against P. falciparum

The mechanism of action for 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine likely involves:

  • Enzyme Inhibition: Interaction with COX enzymes to reduce inflammatory mediators.
  • Receptor Modulation: Binding to specific receptors involved in disease pathways, potentially altering cellular signaling.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 4-tert-butyl-2-cyclopropyl-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how can yields be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution on the piperazine ring, cyclocondensation of pyrimidine precursors, and functionalization of substituents (e.g., tert-butyl and cyclopropyl groups). Optimization requires careful selection of catalysts (e.g., palladium for cross-coupling) and solvents (polar aprotic solvents like DMF or THF). Reaction temperatures (e.g., 80–120°C) and stoichiometric ratios (e.g., 1:1.2 for amine:halide) must be systematically tested using Design of Experiments (DOE) principles .
  • Data Considerations : Monitor intermediates via HPLC or LC-MS to identify side products (e.g., incomplete substitutions). Yield optimization may involve iterative adjustments to reflux times or purification techniques (e.g., column chromatography with gradient elution) .

Q. How can structural characterization of this compound be rigorously validated?

  • Analytical Techniques : Use 1H^1H/13C^{13}C-NMR to confirm substituent positions and stereochemistry. X-ray crystallography provides definitive proof of 3D structure, particularly for verifying piperazine ring conformation and spatial arrangement of bulky groups (tert-butyl, cyclopropyl) . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-N stretches in pyrimidine) .

Q. What preliminary assays are recommended to assess its biological activity?

  • Screening Workflow : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. For antimicrobial activity, use microdilution assays against Gram-positive/negative bacteria. Dose-response curves (IC50_{50}/EC50_{50}) should be generated with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Methods : Employ molecular docking (e.g., AutoDock Vina) to predict interactions between the compound’s pyrimidine core and target proteins (e.g., ATP-binding sites). Quantum mechanical calculations (DFT) optimize ligand geometry, while MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time .
  • Validation : Cross-validate computational predictions with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Approach : Conduct meta-analysis of existing data to identify variables (e.g., assay conditions, cell lines). Reproduce conflicting studies under controlled conditions, standardizing parameters like pH, temperature, and solvent (DMSO concentration ≤0.1%). Use statistical tools (ANOVA, Bland-Altman plots) to quantify variability and isolate confounding factors .

Q. How can reaction conditions be optimized for scale-up without compromising purity?

  • Process Engineering : Apply membrane separation technologies (e.g., nanofiltration) to remove impurities during work-up. Use flow chemistry to enhance heat/mass transfer and minimize side reactions. Monitor reaction progress in real-time via PAT (Process Analytical Technology) tools like inline FTIR .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

  • Model Selection : Use murine models for preliminary ADME studies (e.g., oral bioavailability via blood plasma LC-MS/MS). For CNS targets, employ BBB permeability assays (e.g., in situ brain perfusion). Toxicity profiling should include histopathology and liver/kidney function markers .

Methodological Considerations

  • Data Analysis : For SAR studies, use multivariate regression to correlate substituent electronic properties (Hammett constants) with bioactivity .
  • Safety Protocols : Adhere to chemical hygiene plans (e.g., fume hood use for volatile intermediates) and ensure 100% compliance with safety certifications for advanced techniques .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.